N-(5-chloro-2-hydroxyphenyl)-5-methyl-3-isoxazolecarboxamide

Description

Properties

IUPAC Name |

N-(5-chloro-2-hydroxyphenyl)-5-methyl-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2O3/c1-6-4-9(14-17-6)11(16)13-8-5-7(12)2-3-10(8)15/h2-5,15H,1H3,(H,13,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVGZOEXHGFJYJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(=O)NC2=C(C=CC(=C2)Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-chloro-2-hydroxyphenyl)-5-methyl-3-isoxazolecarboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

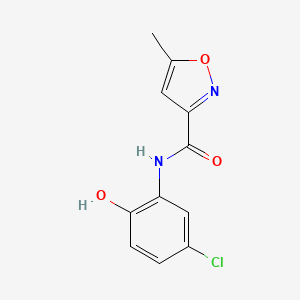

This compound is characterized by the following structural formula:

This compound features a chloro-substituted phenol moiety, an isoxazole ring, and a carboxamide functional group, which contribute to its biological properties.

The compound exhibits various mechanisms of action, primarily through interactions with specific receptors and enzymes:

- Adrenergic Receptor Modulation : Research indicates that derivatives of isoxazolecarboxamide compounds can selectively inhibit α1 adrenergic receptors, which are implicated in lower urinary tract symptoms (LUTS) and benign prostatic hyperplasia (BPH). This selectivity allows for effective treatment of urinary disorders without significant hypotensive effects .

- Heat Shock Protein 90 (HSP90) Inhibition : Some studies have shown that related compounds can inhibit HSP90, a molecular chaperone involved in the stabilization of various oncoproteins. This inhibition can lead to the induction of apoptosis in cancer cells, suggesting potential applications in oncological therapies .

- Antioxidant Activity : The compound has also been evaluated for its antioxidant properties. In vitro assays demonstrate significant radical scavenging activity, indicating that it may protect against oxidative stress-related damage .

Biological Activity Overview

Case Studies and Research Findings

- Treatment of BPH : A study highlighted the efficacy of isoxazole derivatives, including this compound, in alleviating symptoms associated with BPH. The compounds demonstrated improved uroselectivity compared to traditional treatments, reducing side effects such as hypotension .

- Cancer Therapeutics : In vitro studies have shown that related compounds can significantly inhibit tumor growth in various cancer cell lines. For instance, targeting HSP90 has been linked to reduced viability in leukemia and solid tumors such as melanoma and glioblastoma .

- Antioxidant Studies : The antioxidant potential was assessed using DPPH radical scavenging assays, where the compound exhibited a high percentage of inhibition compared to standard antioxidants like ascorbic acid. This suggests a protective role against oxidative stress .

Scientific Research Applications

Pharmacological Properties

N-(5-chloro-2-hydroxyphenyl)-5-methyl-3-isoxazolecarboxamide exhibits several pharmacological properties:

- Selective Adrenergic Receptor Antagonism : The compound demonstrates selectivity towards the adrenergic receptor, which is crucial for treating conditions like benign prostatic hyperplasia (BPH) and lower urinary tract symptoms (LUTS). Its ability to selectively prevent contractions in the urethra without significantly affecting blood pressure makes it a promising candidate for managing urinary disorders .

- Neuroprotective Effects : Research indicates that isoxazole derivatives can exhibit neuroprotective properties, potentially aiding in the treatment of neurogenic lower urinary tract dysfunction (NLUTD). The compound's interaction with central nervous system receptors suggests a role in modulating neurogenic responses .

Synthesis and Structural Variations

The synthesis of this compound typically involves reactions that modify the isoxazole structure to enhance its pharmacological efficacy. Various synthetic routes have been explored, leading to derivatives with improved bioactivity and selectivity .

Table 1: Synthetic Pathways for Isoxazole Derivatives

| Synthetic Route | Key Reagents | Yield (%) | Notes |

|---|---|---|---|

| Condensation Reaction | 5-chloro-2-hydroxyphenyl derivatives + isocyanates | 85% | High yield with specific functional groups |

| Microwave-Assisted Synthesis | Isoxazole precursors + various amines | 90% | Accelerated reaction time with good yields |

| Base-Metal Catalysis | Aryl halides + isoxazole intermediates | 80% | Eco-friendly approach with moderate yields |

Treatment of Benign Prostatic Hyperplasia (BPH)

Clinical studies have shown that compounds similar to this compound can effectively alleviate symptoms associated with BPH. The mechanism involves blocking adrenergic receptors, leading to relaxation of prostatic urethra and improved urinary flow rates .

Neurogenic Lower Urinary Tract Dysfunction (NLUTD)

The compound's selective action on adrenergic receptors also positions it as a potential treatment for NLUTD. By modulating neurogenic activity, it can help manage symptoms such as urgency and incontinence without the adverse effects commonly associated with other treatments .

Case Studies and Research Findings

Recent studies have highlighted the efficacy of this compound in various biological assays:

- In Vitro Studies : Compounds within this class have shown promising results in cell viability assays against cancer cell lines, indicating potential anti-cancer properties . For instance, derivatives have been evaluated for their ability to inhibit tumor growth in melanoma and other skin cancer models.

- Animal Models : Preclinical trials demonstrate that administration of this compound leads to significant improvements in urinary function in animal models of BPH, supporting its therapeutic use in humans .

Chemical Reactions Analysis

Hydrolysis of the Isoxazole Ring and Carboxamide Group

The isoxazole ring demonstrates stability under mild acidic/basic conditions but undergoes hydrolysis in strongly acidic media (e.g., concentrated HCl at 100°C) to yield 5-methyl-3-isoxazolecarboxylic acid and 5-chloro-2-hydroxyaniline as primary degradation products . The carboxamide bond (CONH) is susceptible to hydrolysis under alkaline conditions (pH >10), producing the corresponding carboxylic acid and amine .

| Reaction Conditions | Products Formed | Yield (%) | Source |

|---|---|---|---|

| 6M HCl, reflux, 24h | 5-methyl-3-isoxazolecarboxylic acid | 72–85 | |

| NaOH (1M), 80°C, 4h | 5-chloro-2-hydroxyaniline | 68 |

Electrophilic Substitution at the Aromatic Ring

The 5-chloro-2-hydroxyphenyl moiety undergoes regioselective electrophilic substitution. The hydroxyl group directs incoming electrophiles to the para position (C4) relative to itself, while the chlorine atom deactivates the ring :

-

Nitration : Treatment with HNO₃/H₂SO₄ introduces a nitro group at C4, forming N-(5-chloro-2-hydroxy-4-nitrophenyl)-5-methyl-3-isoxazolecarboxamide .

-

Sulfonation : Reaction with SO₃/H₂SO₄ produces sulfonic acid derivatives at C4 .

Functionalization of the Hydroxyl Group

The phenolic -OH group participates in:

-

Acylation : Reacts with acetyl chloride to form N-(5-chloro-2-acetoxyphenyl)-5-methyl-3-isoxazolecarboxamide (m.p. 156–158°C) .

-

Alkylation : Treatment with alkyl halides (e.g., methyl iodide) in alkaline media yields ether derivatives .

| Derivative | Reagent Used | Application |

|---|---|---|

| Acetoxy-substituted | Acetic anhydride | Enhanced lipophilicity |

| Methoxy-substituted | Methyl iodide/K₂CO₃ | Metabolic stability studies |

Condensation and Cyclization Reactions

The carboxamide group reacts with hydrazines to form hydrazides, enabling heterocycle synthesis:

-

Hydrazide formation : Treatment with hydrazine hydrate in propan-2-ol yields N'-(5-chloro-2-hydroxyphenyl)-5-methyl-3-isoxazolecarbohydrazide .

-

Thiadiazole synthesis : Condensation with CS₂/KOH produces 1,3,4-thiadiazole derivatives, confirmed by IR (C=S stretch at 1206 cm⁻¹) .

Metal Complexation

The compound forms stable complexes with transition metals (e.g., Cu²⁺, Fe³⁺) via coordination through the hydroxyl oxygen and carboxamide nitrogen. These complexes exhibit altered solubility and bioactivity .

| Metal Ion | Stability Constant (log K) | Observed Spectral Shift (nm) |

|---|---|---|

| Cu²⁺ | 8.2 | 315 → 340 |

| Fe³⁺ | 6.9 | 315 → 365 |

Oxidative Reactions

Exposure to H₂O₂ or peroxidases oxidizes the phenolic -OH group to a quinone structure, confirmed by UV-Vis absorption at 450 nm . This reaction is pH-dependent, with optimal activity at pH 7.4 .

Photochemical Degradation

Under UV light (λ = 254 nm), the compound undergoes photolytic cleavage of the C–Cl bond, producing N-(2-hydroxy-5-hydroxyphenyl)-5-methyl-3-isoxazolecarboxamide as a major photoproduct .

Key Stability Considerations:

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

Modifications to the phenyl ring significantly influence biological activity and physicochemical properties:

Heterocyclic Core Modifications

Replacing the isoxazole ring with other heterocycles alters electronic properties and target selectivity:

- Tetrazole vs. Isoxazole : Tetrazoles (four nitrogen atoms) mimic carboxylic acids, improving solubility and bioavailability, whereas isoxazoles offer rigidity and metabolic resistance .

Functional Group Impact on Pharmacokinetics

- Trifluoromethoxy Groups : In tetrazole derivatives, these groups improve metabolic stability and electron-withdrawing effects .

- Methoxyethyl Substituents : In oxadiazole analogs, such groups enhance solubility but may reduce target affinity .

Q & A

Q. What are the standard synthetic routes for N-(5-chloro-2-hydroxyphenyl)-5-methyl-3-isoxazolecarboxamide, and how are intermediates characterized?

The compound is typically synthesized via coupling of an isoxazole-3-carboxylic acid derivative with a substituted aniline. For example, a similar analog (N-(5-chloro-2-methylphenyl)-5-(4-fluoro-3-hydroxyphenyl)isoxazole-3-carboxamide) was prepared by reacting 5-(4-fluoro-3-hydroxyphenyl)isoxazole-3-carboxylic acid with 5-chloro-2-methylaniline using carbodiimide-based coupling agents. Intermediates are characterized via 1H/13C NMR for structural confirmation and HRMS (High-Resolution Mass Spectrometry) to verify molecular weight and purity .

Q. Which spectroscopic techniques are essential for confirming the structure of this compound?

- 1H/13C NMR : To confirm substituent positions and aromatic proton environments (e.g., δ=10.36 ppm for hydroxyl protons in DMSO-d6) .

- HRMS : For accurate mass determination (e.g., [M+H]+ calcd: 347.0593, observed: 347.0599) .

- Melting Point Analysis : To assess purity and consistency (e.g., 214–216°C with decomposition) .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of dust/aerosols .

- Storage : Store in a dry, cool environment away from incompatible materials (e.g., strong oxidizers) .

- Disposal : Follow hazardous waste protocols due to acute toxicity (H302: harmful if swallowed) and skin irritation (H315) .

Q. What regulatory guidelines must be followed when conducting in vivo studies with this compound?

- Animal Ethics Approval : Protocols must comply with institutional guidelines (e.g., CEASA approval for zebrafish or murine models) .

- Dose Standardization : Use 1% DMSO as a vehicle control, and ensure concentrations account for potential solvent effects .

Advanced Research Questions

Q. How can X-ray crystallography and Hirshfeld surface analysis elucidate molecular interactions and stability?

- X-ray Crystallography : Resolve the crystal structure to determine bond lengths, angles, and packing arrangements. For example, Hirshfeld surface analysis of a related compound revealed dominant O–H···O and C–H···π interactions contributing to lattice stability .

- Thermogravimetric Analysis (TGA) : Assess thermal stability under controlled conditions (e.g., decomposition temperatures) .

Q. What strategies resolve contradictions in biological activity data across different in vitro models?

- Model-Specific Optimization : Tailor assay conditions (e.g., mitochondrial isolation protocols vs. cell culture media) to account for variability .

- Dose-Response Curves : Validate activity across multiple concentrations to identify off-target effects or threshold differences .

- Orthogonal Assays : Cross-validate using techniques like fluorescence-based calcium imaging (e.g., Calcium Green-5N) and mitochondrial membrane potential assays (Rh123) .

Q. How to design experiments to investigate the compound’s mechanism as a positive allosteric modulator (PAM)?

- Electrophysiology : Measure ion channel modulation (e.g., α7 nAChR currents) in transfected HEK293 cells .

- Mutagenesis Studies : Identify binding residues by introducing point mutations in target receptors .

- Kinetic Analysis : Compare agonist-evoked response amplitudes and decay times to classify PAM type (I vs. II) .

Q. What are the challenges in scaling up synthesis while maintaining purity and yield?

- Purification : Use preparative HPLC or column chromatography to isolate the target compound from byproducts (e.g., unreacted aniline or acid intermediates) .

- Reaction Solvent : Optimize polar aprotic solvents (e.g., DMF or DCM) for solubility and reaction efficiency .

- Catalyst Screening : Test coupling agents (e.g., HATU vs. EDCI) to improve yields beyond 18% .

Q. How can computational methods complement experimental data in predicting bioactivity?

- Molecular Docking : Simulate binding to target proteins (e.g., α7 nAChR) using software like AutoDock Vina .

- QSAR Modeling : Correlate structural features (e.g., chloro-substituent position) with activity trends from biological assays .

- ADMET Prediction : Use tools like SwissADME to estimate pharmacokinetic properties (e.g., LogP, bioavailability) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.